molecular formula C13H10FN3O3S B2861638 N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide CAS No. 401574-09-2

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Cat. No.: B2861638
CAS No.: 401574-09-2
M. Wt: 307.3
InChI Key: AIAIYCITUDYVFT-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitro group, and a pyridin-2-ylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl moiety. This can be achieved through nitration and fluorination reactions. The pyridin-2-ylthio group is then introduced through a thiol-ene reaction or a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom enhance its reactivity, allowing it to bind to enzymes or receptors. The pyridin-2-ylthio moiety contributes to its binding affinity, making it effective in modulating biological processes.

Comparison with Similar Compounds

  • N-(3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: Lacks the fluorine atom, resulting in different reactivity and binding properties.

  • N-(4-fluoro-3-nitrophenyl)-2-(pyridin-3-ylthio)acetamide: Similar structure but with a different position of the thio group on the pyridine ring.

Uniqueness: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide stands out due to its combination of fluorine and nitro groups, which significantly influence its chemical behavior and biological activity. This combination provides unique properties that are not found in similar compounds.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAIYCITUDYVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319756
Record name N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

401574-09-2
Record name N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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